4-(インドリン-1-イル)-4-オキソブタン酸

説明

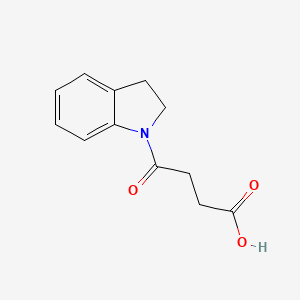

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid can act as potent inhibitors of steroid 5 alpha-reductase. This enzyme is crucial in the metabolism of testosterone and is implicated in conditions like benign prostatic hyperplasia and prostate cancer. One study highlighted that certain derivatives exhibited IC50 values as low as 3.3 nM, indicating strong inhibition potential in rat prostate models .

Antagonistic Properties

The compound has been investigated for its antagonistic effects on the OXE receptor, which mediates inflammatory responses. Modifications to the compound's structure led to the identification of potent antagonists that inhibited eosinophil chemotaxis, suggesting potential therapeutic applications in treating allergic diseases such as asthma .

Case Studies and Research Findings

Potential Therapeutic Applications

Given its biological activity, 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid could be explored for:

- Treatment of Prostate Disorders : Due to its role as a steroid 5 alpha-reductase inhibitor.

- Management of Allergic Conditions : As a potential antagonist for OXE receptors involved in inflammatory responses.

- Cancer Therapeutics : The compound's ability to influence cell signaling pathways may offer avenues for cancer treatment research.

生物活性

4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid is a compound characterized by its unique structure, which includes a butyric acid backbone and a 2,3-dihydroindole moiety. Its molecular formula is C₁₂H₁₃N₁O₃, and it has a molecular weight of approximately 219.24 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and modulator of various biological pathways.

Chemical Structure and Properties

The presence of the indole ring system in 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid contributes to its reactivity and potential biological activity. The carbonyl group adjacent to the indole structure plays a crucial role in the compound's chemical reactivity, allowing it to participate in various reactions typical for both carboxylic acids and carbonyl compounds.

Biological Activities

Research indicates that 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid exhibits several significant biological activities:

- Anti-inflammatory Activity : The compound has been studied for its ability to modulate inflammatory pathways. Interaction studies suggest that it may inhibit various receptors and enzymes involved in inflammation.

- Cellular Interactions : Preliminary findings indicate that this compound could interact with proteins involved in cellular processes, potentially affecting pathways related to inflammation and cell signaling.

The mechanism by which 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid exerts its biological effects is still under investigation. However, its structural similarity to other biologically active indole derivatives suggests that it may engage with multiple biological targets. For instance, compounds with similar indole structures have been noted for their roles in neurotransmission and cancer therapy.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid relative to other indole derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| Indole-3-butyric acid | C₁₂H₁₃N₁O₂ | Plant growth regulator; auxin analog |

| 5-Hydroxyindoleacetic acid | C₉H₉N₁O₃ | Metabolite of serotonin; neuroactive |

| 1H-Indole | C₈H₇N | Core structure for many bioactive compounds |

| 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | C₁₂H₁₃N₁O₃ | Potential anti-inflammatory agent |

The distinct combination of the butyric acid framework and the dihydroindole structure may confer unique biological properties not present in similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related indole compounds, providing insight into potential applications for 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid:

- Anti-inflammatory Potential : Research has indicated that indole derivatives can modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines and chemokines . The specific effects of 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid on these pathways are yet to be fully elucidated.

- Neutrophil Activity : In studies examining the effects of indole-based compounds on neutrophil activation, certain derivatives demonstrated significant inhibition of chemotaxis and actin polymerization in response to inflammatory stimuli . This suggests that 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid may similarly influence neutrophil function.

- Cancer Research : Indole derivatives have also been investigated for their anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis through modulation of signaling pathways involved in cell proliferation . Future research may explore whether 4-(2,3-dihydro-indol-1-yl)-4-oxo-butyric acid shares these properties.

特性

IUPAC Name |

4-(2,3-dihydroindol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNRXQYQTQVWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352628 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105105-00-8 | |

| Record name | 4-(2,3-Dihydro-indol-1-yl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 4-(indolin-1-yl)-4-oxobutanoic acid interact with Notum to exert its inhibitory effect?

A: 4-(indolin-1-yl)-4-oxobutanoic acid acts as an irreversible inhibitor of Notum through a two-step mechanism []. First, the catalytic serine residue of Notum, Ser-232, attacks the ester group of 4-(indolin-1-yl)-4-oxobutanoic acid, leading to a transesterification reaction. This forms a covalent adduct between the enzyme and the inhibitor. Second, the hydrolysis of this covalent adduct is highly endergonic, meaning it requires a significant amount of energy and is therefore unfavorable. This essentially locks the enzyme in an inactive state, preventing it from performing its normal function of removing palmitoleate from Wnt ligands.

Q2: What computational methods were used to investigate the inhibition mechanism of 4-(indolin-1-yl)-4-oxobutanoic acid on Notum? What were the key findings?

A: Researchers employed computational chemistry techniques, specifically the ONIOM (Our own N-layered Integrated Molecular Orbital and Molecular Mechanics) method, to study the interaction between 4-(indolin-1-yl)-4-oxobutanoic acid and Notum []. They created model systems based on the crystal structures of the enzyme-inhibitor complex. Density functional theory (DFT) calculations within the ONIOM framework were used to analyze the energetics of the transesterification and hydrolysis steps. This study confirmed the irreversible nature of the inhibition and highlighted the crucial roles of specific active-site residues in the mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。